

Citreorosein: A Comprehensive Technical Guide on its Discovery, Properties, and Biological Activity

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Compound of Interest

Compound Name: Citreorosein

Cat. No.: B013863

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Abstract

Citreorosein, a naturally occurring polyketide belonging to the trihydroxyanthraquinone class of compounds, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the discovery and historical background of **citreorosein**, its physicochemical properties, and its multifaceted pharmacological effects. Detailed experimental protocols for its isolation and key bioassays are presented, along with a comprehensive analysis of its modulation of critical signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising natural product.

Discovery and Historical Background

The history of **citreorosein** is intrinsically linked to the pioneering work of British biochemist Harold Raistrick and his extensive research on the metabolic products of fungi, particularly from the *Penicillium* genus. While a singular definitive "discovery" paper is not readily apparent in contemporary databases, Raistrick's comprehensive studies in the 1930s on the biochemistry of micro-organisms laid the groundwork for the identification of numerous fungal pigments, including anthraquinones. It is widely attributed that **citreorosein** was first isolated and characterized from the mycelium of *Penicillium citreoroseum* by Raistrick's group. Their work was foundational in the field of fungal biochemistry and the broader study of natural products.

Subsequent to its initial discovery in fungi, **citreorosein** was also identified as a constituent of various other organisms, including other *Penicillium* species such as *Penicillium herquei*, as well as *Hamigera avellanea* and *Talaromyces islandicus*.^[1] A significant milestone in the history of **citreorosein** was its later isolation from a plant source, the roots of *Polygonum cuspidatum* (Japanese knotweed).^[2] This discovery expanded the known natural sources of the compound and opened new avenues for its investigation, particularly in the context of traditional medicine where *Polygonum cuspidatum* has a long history of use.

Physicochemical Properties

Citreorosein is structurally defined as 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione, with the chemical formula $C_{15}H_{10}O_6$ and a molar mass of 286.24 g/mol.^[1] It is also known by the synonym ω -Hydroxyemodin. Key physicochemical data for **citreorosein** are summarized in the table below.

Property	Value	Source
IUPAC Name	1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione	PubChem
Synonyms	ω -Hydroxyemodin, Omega-hydroxyemodin	PubChem
CAS Number	481-73-2	Wikipedia
Molecular Formula	$C_{15}H_{10}O_6$	Wikipedia
Molar Mass	286.239 g·mol ⁻¹	Wikipedia
Melting Point	288 °C (550 °F; 561 K)	Wikipedia
Appearance	Solid	PubChem

Biological Activity and Signaling Pathways

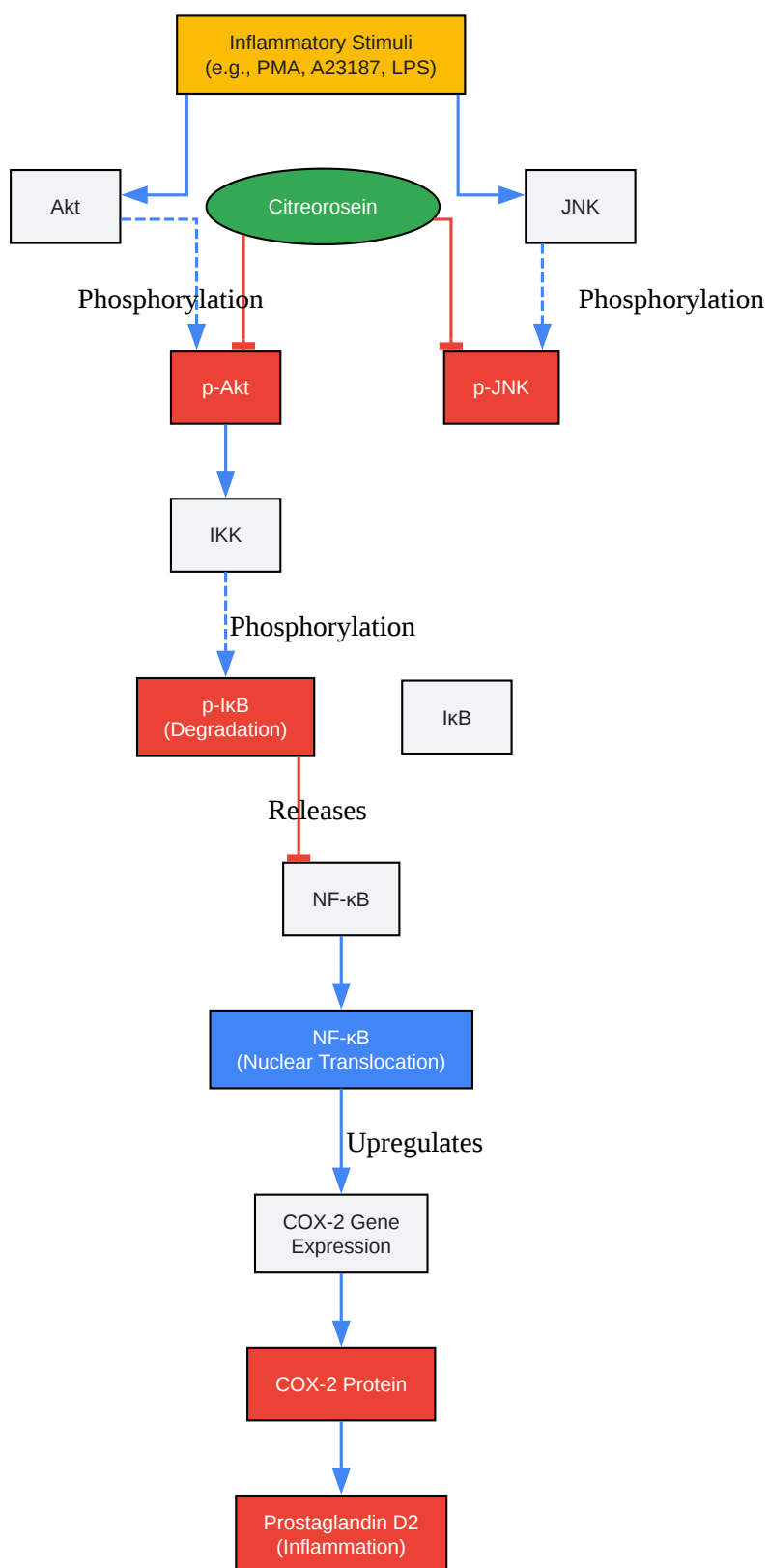
Citreorosein exhibits a range of biological activities, with its anti-inflammatory, antimicrobial, and estrogenic properties being the most extensively studied.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory effects of **citreorosein**. It has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[2] The inhibitory concentration (IC₅₀) of **citreorosein** on COX-2 has been reported in various studies, with values demonstrating its potential as an anti-inflammatory agent.

The mechanism underlying this inhibition involves the modulation of several key signaling pathways. **Citreorosein** has been demonstrated to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), and the serine/threonine kinase Akt.[2][3] The inhibition of these pathways ultimately leads to the suppression of the transcription factor nuclear factor-kappa B (NF-κB) activation.[3] NF-κB is a critical regulator of the expression of pro-inflammatory genes, including COX-2 and various cytokines.

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of **citreorosein**.



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Figure 1. Signaling pathway of **citreorosein**'s anti-inflammatory action.

Antimicrobial Activity

Citreorosein has been reported to possess antimicrobial activity, a characteristic of many polyketides produced by *Penicillium* species.[1] While this aspect of its bioactivity is less characterized than its anti-inflammatory effects, it suggests potential applications in combating microbial infections.

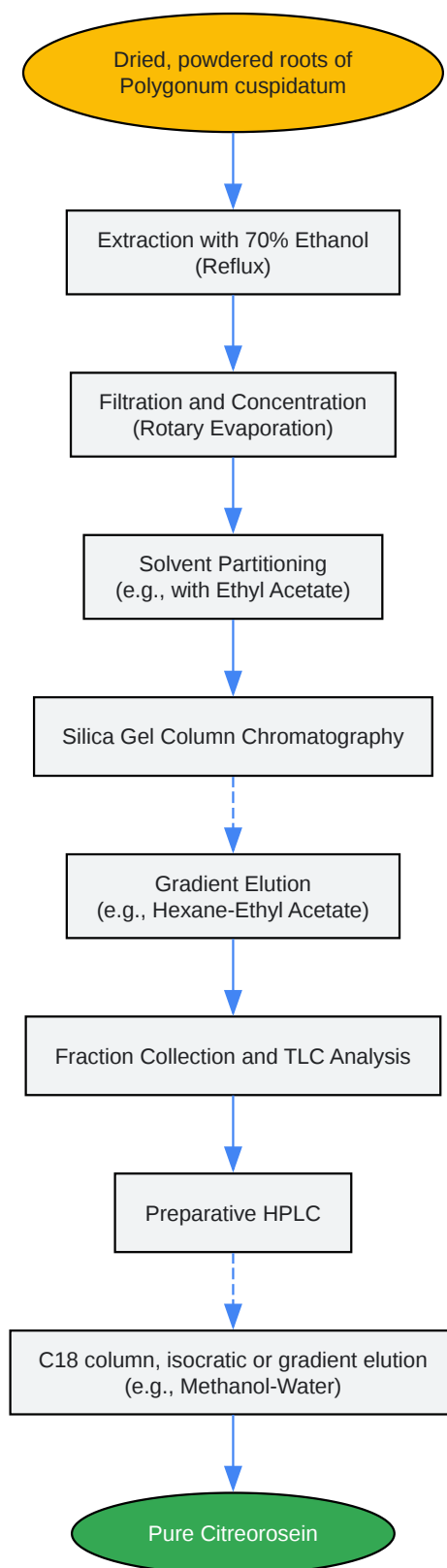
Estrogenic Activity

Interestingly, **citreorosein** has also been identified as a phytoestrogen, exhibiting estrogen-like activity. This was discovered through bioassay-guided fractionation of extracts from *Polygonum cuspidatum*. The estrogenic activity of **citreorosein** is typically evaluated using a recombinant yeast assay, which measures the activation of the human estrogen receptor. The half-maximal effective concentration (EC_{50}) for its estrogenic activity has been determined in these assays, providing a quantitative measure of its potency.

Experimental Protocols

Isolation and Purification of Citreorosein

The following is a generalized protocol for the isolation of **citreorosein** from the roots of *Polygonum cuspidatum*.



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Figure 2. Workflow for isolating **citreorosein** from *Polygonum cuspidatum*.

- **Extraction:** Dried and powdered roots of *Polygonum cuspidatum* are extracted with 70% ethanol under reflux.
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The **citreorosein**-containing fraction (typically the ethyl acetate fraction) is collected.
- **Silica Gel Column Chromatography:** The active fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate with increasing polarity.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **citreorosein**.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions enriched with **citreorosein** are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a methanol-water gradient, to yield pure **citreorosein**.

The following protocol outlines the general steps for isolating **citreorosein** from a fungal culture.

- **Fungal Culture:** A selected *Penicillium* species (e.g., *P. citreoroseum*) is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) for a period of 2-3 weeks at room temperature.
- **Mycelium Separation:** The fungal mycelium is separated from the culture broth by filtration.
- **Extraction:** The dried mycelium is extracted with a suitable organic solvent, such as acetone or chloroform.
- **Concentration:** The solvent is removed under reduced pressure to obtain a crude extract.
- **Purification:** The crude extract is then purified using a combination of chromatographic techniques as described in section 4.1.1 (silica gel column chromatography and preparative HPLC).

COX-2 Inhibition Assay

The following is a representative protocol for determining the COX-2 inhibitory activity of **citreorosein**.

- **Enzyme and Substrate Preparation:** Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer.
- **Incubation:** The COX-2 enzyme is pre-incubated with various concentrations of **citreorosein** (or a vehicle control) for a specified time at 37°C.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of arachidonic acid.
- **Reaction Termination:** After a defined incubation period, the reaction is stopped by the addition of a suitable agent (e.g., hydrochloric acid).
- **Prostaglandin Quantification:** The amount of prostaglandin D2 (PGD2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
- **IC₅₀ Determination:** The percentage of inhibition at each **citreorosein** concentration is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Signaling Proteins

This protocol describes the detection of phosphorylated Akt (p-Akt) and JNK (p-JNK) in cell lysates.

- **Cell Culture and Treatment:** A suitable cell line (e.g., mouse bone marrow-derived mast cells) is cultured and then stimulated with an inflammatory agent (e.g., PMA and A23187) in the presence or absence of various concentrations of **citreorosein**.
- **Cell Lysis:** After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

- **SDS-PAGE and Protein Transfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) and then incubated with primary antibodies specific for p-Akt, total Akt, p-JNK, and total JNK.
- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry:** The relative band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

Citreorosein, a polyketide first discovered in fungi and later in plants, has demonstrated a compelling profile of biological activities, most notably its anti-inflammatory effects mediated through the inhibition of the COX-2 enzyme and the modulation of the Akt, JNK, and NF- κ B signaling pathways. Its estrogenic and antimicrobial properties further highlight its potential for therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for the consistent isolation, purification, and biological evaluation of this promising natural product. Further research into the synthesis of **citreorosein** analogues and in-depth preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in the management of inflammatory diseases and other conditions.

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